molecular formula C30H28N2O6S B388962 ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B388962
M. Wt: 544.6g/mol
InChI Key: OKZRRKMKBWJCBC-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, naphthylamines, and thiazolopyrimidine precursors. Key steps in the synthesis may include:

    Condensation Reactions: Formation of the benzylidene moiety through condensation of 2,5-dimethoxybenzaldehyde with an appropriate amine.

    Cyclization: Formation of the thiazolopyrimidine core through cyclization reactions involving thioamides and carbonyl compounds.

    Esterification: Introduction of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar structures and biological activities.

    Benzylidene Derivatives: Compounds with benzylidene moieties that exhibit similar chemical reactivity.

    Naphthyl Derivatives: Compounds containing naphthyl groups with comparable properties.

Uniqueness

Ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H28N2O6S

Molecular Weight

544.6g/mol

IUPAC Name

ethyl (2E)-2-[(2,5-dimethoxyphenyl)methylidene]-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H28N2O6S/c1-6-38-29(34)26-17(2)31-30-32(27(26)22-12-14-24(37-5)21-10-8-7-9-20(21)22)28(33)25(39-30)16-18-15-19(35-3)11-13-23(18)36-4/h7-16,27H,6H2,1-5H3/b25-16+

InChI Key

OKZRRKMKBWJCBC-PCLIKHOPSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C4=CC=CC=C34)OC)C(=O)C(=CC5=C(C=CC(=C5)OC)OC)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C4=CC=CC=C34)OC)C(=O)/C(=C\C5=C(C=CC(=C5)OC)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C4=CC=CC=C34)OC)C(=O)C(=CC5=C(C=CC(=C5)OC)OC)S2)C

Origin of Product

United States

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